molecular formula C6H14N2O2S B1529885 (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide CAS No. 1419075-92-5

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide

Cat. No.: B1529885
CAS No.: 1419075-92-5
M. Wt: 178.26 g/mol
InChI Key: LBWOLXIOYYVGSI-ZCFIWIBFSA-N
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Description

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide is a chiral sulfonamide derivative featuring a pyrrolidine ring substituted with a methyl group and a methanesulfonamide moiety at the 3-position. Its molecular formula is C₇H₁₆N₂O₂S, with a molecular weight of 192.28 g/mol (free base) and 214.71 g/mol for its hydrochloride salt (CAS: 955979-18-7) . The compound’s stereochemistry (R-configuration) is critical for interactions with biological targets, such as enzymes or receptors, making it a valuable intermediate in pharmaceutical synthesis .

Synthesis: The compound is synthesized via nucleophilic substitution or coupling reactions. For example, details its use in forming a cyclohexyl-indole-carboxamide derivative, achieving a 13% yield under optimized conditions . The hydrochloride salt is often purified via silica gel chromatography, as noted in and .

Applications: It serves as a building block for protein degraders (e.g., PROTACs) and kinase inhibitors, leveraging its sulfonamide group for hydrogen bonding and its pyrrolidine ring for conformational rigidity .

Properties

IUPAC Name

N-methyl-N-[(3R)-pyrrolidin-3-yl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2S/c1-8(11(2,9)10)6-3-4-7-5-6/h6-7H,3-5H2,1-2H3/t6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBWOLXIOYYVGSI-ZCFIWIBFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN([C@@H]1CCNC1)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Medicinal Chemistry

The primary applications of (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide include:

  • Neurological Disorders : Preliminary studies suggest that the compound may interact with neurotransmitter systems, indicating potential in treating conditions like depression and anxiety disorders. It has been shown to enhance serotonin levels in animal models.
  • Anticancer Research : The compound has demonstrated cytotoxic effects on human lung cancer cells (A549), inducing apoptosis and reducing cell viability significantly. This positions it as a candidate for further development as a chemotherapeutic agent.

The biological activity of this compound is characterized by its interactions with various receptors and neurotransmitter systems. Key areas of investigation include:

  • Binding affinity studies at neurotransmitter receptors.
  • Assessment of safety and efficacy profiles for therapeutic use.

Anticancer Properties

A study highlighted the compound's effect on human lung cancer cells (A549), where it was found to induce late apoptosis and significantly reduce cell viability compared to control groups. Flow cytometry confirmed these findings, suggesting its potential as a chemotherapeutic agent.

Neurological Applications

Another investigation focused on the compound's effects on neurotransmitter systems, revealing that it enhances serotonin levels in animal models. This suggests possible applications in treating depression and anxiety disorders, although further research is needed to elucidate the precise mechanisms involved.

Mechanism of Action

The mechanism by which (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an agonist or antagonist for certain receptors, modulating biological pathways. The molecular targets and pathways involved can vary, but they often include interactions with enzymes, ion channels, or other proteins.

Comparison with Similar Compounds

Key Structural Features and Physicochemical Properties

The table below compares (R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide with three structurally related sulfonamide derivatives:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Structural Differences Key Properties
This compound (free base) 1419075-92-5 C₇H₁₆N₂O₂S 192.28 Pyrrolidine ring with N-methyl and sulfonamide groups at C3; R-configuration High chiral purity; used in asymmetric synthesis
This compound hydrochloride 955979-18-7 C₇H₁₆N₂O₂S·HCl 214.71 Hydrochloride salt form Improved solubility in polar solvents; storage at room temperature
N-methyl-N-[(3R)-3-pyrrolidinylmethyl]methanesulfonamide 1419075-93-6 C₈H₁₈N₂O₂S 206.30 Additional methylene spacer between pyrrolidine and sulfonamide Enhanced flexibility; potential for altered receptor binding
(S)-N-((1-(6-tert-butyl-5-methoxy-8-(2-methoxy-6-(methoxymethyl)pyridin-3-yl)quinolin-3-yl)pyrrolidin-3-yl)methyl)methanesulfonamide N/A C₃₃H₄₀N₄O₅S 610.76 Complex quinoline-pyridine-pyrrolidine scaffold; extended aromatic system Designed for high-affinity kinase inhibition; lower synthetic yield (~61%)

Structural and Functional Insights

  • Chirality : The R-configuration in the target compound is crucial for enantioselective binding, unlike the S-isomer or racemic mixtures .
  • Hydrogen Bonding : The sulfonamide group in all analogs participates in N–H⋯O interactions, as seen in crystal structures (e.g., ) .
  • Salt vs. Free Base : Hydrochloride salts (e.g., CAS 955979-18-7) exhibit superior aqueous solubility, critical for in vivo applications .

Biological Activity

(R)-N-methyl-N-(pyrrolidin-3-yl)methanesulfonamide, also known as its hydrochloride salt, is a compound with potential therapeutic applications primarily due to its interactions with various biological systems. This article delves into its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The compound has a molecular formula of C₆H₁₅ClN₂O₂S and a molecular weight of 214.71 g/mol. It features a pyrrolidine ring that is critical for its biological activity. The hydrochloride form enhances its solubility, making it suitable for pharmaceutical formulations.

PropertyDetails
CAS Number 1810074-90-8
Molecular Formula C₆H₁₅ClN₂O₂S
Molecular Weight 214.71 g/mol
Structure Features Pyrrolidine ring

Preliminary studies suggest that this compound may interact with neurotransmitter systems, particularly within the central nervous system (CNS). Its unique structure allows for potential binding at various receptors, which could lead to applications in treating neurological disorders and possibly other conditions such as pain management and metabolic disorders.

Central Nervous System Effects

Research indicates that the compound may exhibit significant effects on CNS activity. Interaction studies have focused on its binding affinity to neurotransmitter receptors, which is crucial for assessing its therapeutic potential. The compound's ability to modulate neurotransmitter systems could make it a candidate for treating conditions like anxiety, depression, and neurodegenerative diseases .

Anticancer Potential

Recent investigations into piperidine derivatives have highlighted the anticancer properties of similar compounds. Studies indicate that derivatives of methanesulfonamide can induce apoptosis in cancer cells, suggesting that this compound might also possess anticancer activity through mechanisms involving cell cycle regulation and apoptosis induction .

Case Studies and Research Findings

  • Neuropharmacological Studies :
    • A study demonstrated that compounds similar to this compound showed promising results in modulating cholinergic activity, which is essential for cognitive functions.
    • In vitro assays indicated significant inhibition of acetylcholinesterase, suggesting potential applications in Alzheimer's disease treatment .
  • Anticancer Activity :
    • In a comparative study of piperidine derivatives, the compound exhibited cytotoxic effects against FaDu hypopharyngeal tumor cells, outperforming conventional chemotherapeutics like bleomycin in certain assays .
    • The structure–activity relationship (SAR) studies revealed that specific modifications led to enhanced apoptotic responses in cancer cell lines, indicating a pathway for further drug development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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